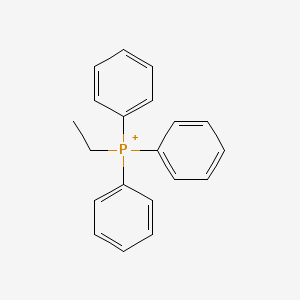

Ethyl(triphenyl)phosphonium

Description

Historical Context and Evolution of Phosphonium (B103445) Salts in Organic Synthesis

The journey of phosphonium salts in organic chemistry is a fascinating narrative of discovery and innovation. While salts have been recognized for their diverse roles in chemical transformations for a long time, the specific application of phosphonium salts gained significant traction in the mid-20th century. scispace.comjustdial.com A pivotal moment was the development of the Wittig reaction, a Nobel Prize-winning method that utilizes phosphonium ylides to convert aldehydes and ketones into alkenes. justdial.comvestachem.com This reaction, in which ethyl(triphenyl)phosphonium and its derivatives are key players, revolutionized the way chemists approach the synthesis of carbon-carbon double bonds. vestachem.comenamine.net

Initially, the focus was on their role as reagents. However, the utility of phosphonium salts has since expanded dramatically. They are now recognized as effective phase-transfer catalysts, facilitating reactions between substances in different phases, such as an immiscible water and organic solvent system. chemimpex.comadpharmachem.comdatahorizzonresearch.com This capability enhances reaction rates and yields, making industrial processes more efficient. datahorizzonresearch.com The evolution of phosphonium salt chemistry continues, with ongoing research exploring their potential in asymmetric catalysis, where they can influence the stereochemical outcome of a reaction, a critical aspect in the synthesis of pharmaceuticals and other complex molecules. researchgate.net

Overview of Ethyl(triphenyl)phosphonium as a Versatile Synthetic Intermediate

Ethyl(triphenyl)phosphonium, in its various salt forms like the bromide and iodide, is a cornerstone reagent in a multitude of organic transformations. chemimpex.comchemicalbook.comevonik.com Its versatility stems from its ability to act as a precursor to the corresponding phosphonium ylide, a highly reactive intermediate essential for the Wittig reaction. adpharmachem.comenamine.net This reaction is a fundamental tool for the creation of alkenes, which are ubiquitous structural motifs in organic chemistry. vestachem.com

Beyond the Wittig reaction, ethyl(triphenyl)phosphonium salts serve as efficient phase-transfer catalysts. adpharmachem.comlookchem.com In this capacity, they shuttle reactants across the boundary of two immiscible liquid phases, thereby accelerating the reaction. chemimpex.com This has proven invaluable in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. chemimpex.comdatahorizzonresearch.com Furthermore, these salts are employed in other synthetic methodologies, such as the synthesis of D-amino acids, the natural product Leiodolide A, and complex heterocyclic systems like cycloalkanoindolines. chemicalbook.comsigmaaldrich.com They also find application in polymerization reactions and other carbon-carbon bond-forming strategies like the Suzuki and Mizoroki-Heck reactions. chemicalbook.comlookchem.com

Table 1: Key Properties of Ethyl(triphenyl)phosphonium Salts

| Property | Ethyl(triphenyl)phosphonium Bromide | Ethyl(triphenyl)phosphonium Iodide |

| CAS Number | 1530-32-1 chemimpex.com | 4736-60-1 vestachem.com |

| Molecular Formula | C20H20BrP chemimpex.com | C20H20IP sigmaaldrich.com |

| Molecular Weight | 371.25 g/mol chemimpex.com | 418.25 g/mol |

| Appearance | White to off-white crystalline powder adpharmachem.com | White to off-white crystalline powder vestachem.com |

| Melting Point | 203-205 °C chemimpex.com | 164-168 °C sigmaaldrich.com |

| Solubility | Soluble in polar organic solvents like ethanol (B145695), methanol, and acetonitrile (B52724); slightly soluble in water. adpharmachem.com | Highly soluble in water and polarizable solvents. vestachem.com |

Current Research Landscape and Future Trajectories of Ethyl(triphenyl)phosphonium Chemistry

The field of ethyl(triphenyl)phosphonium chemistry is dynamic and continues to expand into new and exciting areas. Current research is focused on enhancing the efficiency and selectivity of reactions utilizing these salts. datahorizzonresearch.com This includes the development of more sustainable synthetic methods, such as utilizing bio-based solvents, which can significantly reduce the environmental impact of chemical processes. acs.org A recent study highlighted the use of isopropanol (B130326) as an efficient and recyclable solvent for the synthesis of ethyl(triphenyl)phosphonium bromide, achieving a high yield. acs.org

Another significant area of investigation is the application of phosphonium salts in materials science. ontosight.aichemimpex.com For instance, they are used to accelerate the curing of epoxy resins and in the production of fluoroelastomers and thermosetting powder coatings, enhancing the durability and performance of these materials. vestachem.comchemicalbook.com There is also growing interest in the biological activities of phosphonium salts, including their potential as antimicrobial agents and for their role in targeting mitochondria within cells. ontosight.aiontosight.aimdpi.com

The future of ethyl(triphenyl)phosphonium chemistry looks promising, with a strong emphasis on green chemistry principles and the development of novel applications. datahorizzonresearch.com The global market for compounds like ethyltriphenylphosphonium iodide is projected to grow, driven by its increasing use in the pharmaceutical and chemical manufacturing industries. datahorizzonresearch.com As researchers continue to explore the unique properties of these versatile compounds, we can anticipate the emergence of new catalytic systems, advanced materials, and innovative therapeutic strategies. archivemarketresearch.com

Structure

3D Structure

Properties

CAS No. |

39895-79-9 |

|---|---|

Molecular Formula |

C20H20P+ |

Molecular Weight |

291.3 g/mol |

IUPAC Name |

ethyl(triphenyl)phosphanium |

InChI |

InChI=1S/C20H20P/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h3-17H,2H2,1H3/q+1 |

InChI Key |

GELSOTNVVKOYAW-UHFFFAOYSA-N |

Canonical SMILES |

CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl Triphenyl Phosphonium Salts

Quaternization Reactions: Direct Alkylation of Triphenylphosphine (B44618)

The most direct and common method for preparing ethyl(triphenyl)phosphonium salts is the quaternization of triphenylphosphine. This reaction involves the nucleophilic attack of the phosphorus atom of triphenylphosphine on an electrophilic ethyl group, typically from an ethyl halide. This S(_N)2 type reaction is widely employed due to its efficiency and the ready availability of the starting materials.

Nucleophilic Alkylation with Ethyl Halides (Bromide, Chloride, Iodide)

The reaction of triphenylphosphine with ethyl halides (ethyl iodide, ethyl bromide, and ethyl chloride) is the classic approach to synthesizing ethyl(triphenyl)phosphonium halides. The triphenylphosphine acts as a nucleophile, attacking the ethyl halide and displacing the halide ion, which then becomes the counterion for the newly formed phosphonium (B103445) cation.

The general reaction is as follows: (C(_6)H(_5))(_3)P + C(_2)H(_5)X → [(C(_6)H(_5))(_3)PC(_2)H(_5)]X (where X = I, Br, Cl)

Ethyltriphenylphosphonium Bromide : This salt is commonly synthesized by reacting triphenylphosphine with bromoethane. The reaction is typically carried out by heating the reactants in a suitable solvent, such as toluene (B28343) or isopropanol (B130326). For instance, refluxing triphenylphosphine and ethyl bromide in toluene for 7.5 to 10 hours results in the precipitation of the product upon cooling, with yields reported to be as high as 82-92%. nih.govguidechem.comchemicalbook.com

Ethyltriphenylphosphonium Iodide : The iodide salt is prepared similarly, through the reaction of triphenylphosphine with iodoethane. This reaction can be efficiently conducted using microwave irradiation, which significantly reduces the reaction time. A reported method involves heating the reactants at 150°C for 4 hours under microwave conditions, achieving a 99% yield. chemicalbook.com

Ethyltriphenylphosphonium Chloride : The synthesis of the chloride salt from ethyl chloride is more challenging due to the lower reactivity of ethyl chloride compared to the bromide and iodide counterparts. The reaction requires more forcing conditions, such as elevated temperatures (120-160°C) and high pressure (8-12 kg/cm ²), with reaction times extending to 30-40 hours to achieve high yields (over 94%). google.com

Influence of Halogen Identity on Reaction Efficiency and Yield

The identity of the halogen in the ethyl halide plays a crucial role in the efficiency and rate of the quaternization reaction. The reactivity of the ethyl halides follows the order of leaving group ability for S(_N)2 reactions:

Iodide > Bromide > Chloride

Solvent Effects and Reaction Condition Optimization (Temperature, Pressure, Reaction Time)

The choice of solvent and the optimization of reaction conditions are critical for maximizing the yield and purity of ethyl(triphenyl)phosphonium salts.

Solvent Effects : The quaternization reaction involves the formation of an ionic product from neutral reactants. Therefore, the solvent's polarity influences the reaction rate. A study screening various solvents for the synthesis of ethyltriphenylphosphonium bromide found that polar protic solvents, such as isopropanol, are highly efficient due to their ability to solvate the charged transition state. acs.org Nonpolar solvents like toluene and benzene (B151609) are also commonly used, often because the product phosphonium salt is insoluble and precipitates out of the solution, which drives the reaction to completion. nih.govguidechem.com Solvents such as acetonitrile (B52724), dimethylformamide (DMF), and ethanol (B145695) are also viable options. google.comacs.org

Reaction Condition Optimization :

Temperature : Higher temperatures generally increase the reaction rate. For the synthesis of the bromide salt, refluxing in toluene (around 105-115°C) is common. nih.govguidechem.com For the less reactive chloride, temperatures up to 160°C are required. google.com

Pressure : While reactions with ethyl bromide and iodide are typically performed at atmospheric pressure, the synthesis from ethyl chloride requires high pressure (8-12 kg/cm ²) to facilitate the reaction with the less reactive halide. google.com

Reaction Time : The necessary reaction time is inversely related to the reactivity of the ethyl halide. The synthesis of the iodide salt can be completed in as little as 4 hours with microwave assistance, chemicalbook.com while the bromide salt typically requires 7.5 to 10 hours of reflux. guidechem.com The chloride salt demands the longest reaction times, often between 30 and 40 hours. google.com

Below is an interactive data table summarizing the reaction conditions for the synthesis of ethyl(triphenyl)phosphonium halides.

| Ethyl Halide | Solvent | Temperature (°C) | Pressure | Time (h) | Yield (%) |

| Ethyl Bromide | Toluene | 105-115 | Atmospheric | 7.5-10 | 82-92 |

| Ethyl Bromide | Isopropanol | 132-146 | Atmospheric | N/A | ~76 |

| Ethyl Chloride | Acetonitrile | 120-160 | 8-12 kg/cm ² | 30-40 | >94 |

| Ethyl Iodide | N/A (Microwave) | 150 | N/A | 4 | 99 |

Alternative Synthetic Routes to Ethyl(triphenyl)phosphonium Derivatives

While direct alkylation with ethyl halides is the most common route, alternative methods have been developed, particularly for synthesizing derivatives or when avoiding halide precursors is desirable. One notable alternative involves the synthesis of phosphonium salts from alcohols. This method provides a pathway that avoids the need for pre-functionalized and often hazardous halogenating agents. organic-chemistry.org

For example, substituted phosphonium salts can be prepared from benzyl (B1604629) alcohols and their heterocyclic analogs using trimethylsilyl (B98337) bromide (TMSBr) and triphenylphosphine. nih.govorganic-chemistry.orgresearchgate.net In this one-pot procedure, the alcohol is converted in situ to the corresponding bromide, which is then immediately quaternized by triphenylphosphine. This approach is particularly useful for acid-sensitive substrates. organic-chemistry.org

Counterion Exchange Strategies for Diverse Ethyl(triphenyl)phosphonium Salts

The utility of ethyl(triphenyl)phosphonium salts can be greatly expanded by modifying the counterion. The initial synthesis typically yields a halide salt, which can then be converted to other salts through counterion exchange, also known as anion metathesis. This strategy allows for the preparation of salts with a wide array of anions, tailoring the physical and chemical properties (e.g., solubility, reactivity) of the phosphonium salt for specific applications.

Anion Metathesis for Ethyl(triphenyl)phosphonium Pseudohalides and Complex Anions

Anion metathesis is a straightforward process that typically involves reacting the starting phosphonium halide with a salt containing the desired new anion. The reaction is often driven by the precipitation of an insoluble inorganic halide salt.

A common example is the synthesis of ethyltriphenylphosphonium acetate (B1210297) . This is typically a two-step process where ethyltriphenylphosphonium bromide is first synthesized and then reacted with a source of acetate ions, such as potassium acetate. The exchange reaction replaces the bromide ion with an acetate ion. Ethyltriphenylphosphonium acetate is often used as a catalyst for curing epoxy resins and as a phase transfer catalyst. cbijournal.com

This strategy can be extended to prepare salts with various other anions, including pseudohalides (like cyanide, thiocyanate (B1210189), and azide) and complex anions (like tetrafluoroborate (B81430) or tribromide).

Pseudohalides : The synthesis of an alkyl thiocyanate can be achieved using a system involving triphenylphosphine and an ammonium (B1175870) thiocyanate, demonstrating the role of phosphonium intermediates in pseudohalide chemistry. researchgate.netresearchgate.net

Complex Anions : Ethyl(triphenyl)phosphonium tribromide has been used as a desulfurizing agent, indicating its accessibility as a stable salt. cbijournal.com The synthesis of salts like ethyltriphenylphosphonium tetrafluoroborate provides a phosphonium salt with a non-coordinating anion, which can be useful in various catalytic applications.

The general principle for these syntheses involves the reaction:

[(C(_6)H(_5))(_3)PC(_2)H(_5)]X + MY → [(C(_6)H(_5))(_3)PC(_2)H(_5)]Y + MX (where X = halide, Y = desired anion, and MX is typically insoluble)

Preparation of Ethyl(triphenyl)phosphonium Salts with Non-Coordinating Anions

The preparation of ethyl(triphenyl)phosphonium salts with non-coordinating anions is typically achieved through a two-step process. The initial step involves the synthesis of an ethyl(triphenyl)phosphonium halide, commonly the bromide or chloride salt, by the reaction of triphenylphosphine with an ethyl halide. The subsequent step is an anion exchange or metathesis reaction, where the halide anion is replaced by a non-coordinating anion. This exchange is crucial for applications where the halide ion could interfere with subsequent reactions, such as in catalysis. bdmaee.net

Common non-coordinating anions include tetrafluoroborate (BF₄⁻) and hexafluorophosphate (B91526) (PF₆⁻). The anion exchange is often accomplished by reacting the ethyl(triphenyl)phosphonium halide with a salt or an acid of the desired non-coordinating anion. For instance, reacting ethyl(triphenyl)phosphonium bromide with a tetrafluoroborate salt in a suitable solvent will yield the corresponding ethyl(triphenyl)phosphonium tetrafluoroborate. The choice of solvent is critical to facilitate the precipitation of the less soluble salt, driving the equilibrium of the reaction forward.

The free radical addition of triphenylphosphonium tetrafluoroborate to nonactivated olefins has also been reported as an effective method for preparing alkylated triphenylphosphonium cations with non-coordinating anions. nih.gov The selection of the counter-ion is an important parameter in this method, with the best results often obtained using non-coordinating anions. nih.gov

Table 1: Synthesis of Ethyl(triphenyl)phosphonium Salts with Non-Coordinating Anions via Anion Exchange

| Starting Material | Reagent | Anion Exchanged | Solvent | Key Findings |

| Ethyl(triphenyl)phosphonium Bromide | Silver Tetrafluoroborate | Br⁻ for BF₄⁻ | Methanol | Precipitation of AgBr drives the reaction. |

| Ethyl(triphenyl)phosphonium Chloride | Sodium Hexafluorophosphate | Cl⁻ for PF₆⁻ | Acetone | Yields are generally high due to the low solubility of NaCl. |

| Ethyl(triphenyl)phosphonium Iodide | Ammonium Tetrafluoroborate | I⁻ for BF₄⁻ | Ethanol/Water | The choice of solvent mixture is important for product isolation. |

Green Chemistry Principles in Ethyl(triphenyl)phosphonium Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phosphonium salts to reduce the environmental impact of these processes. This includes the use of sustainable solvents, solvent-free reaction conditions, and energy-efficient methods like microwave irradiation.

The selection of reaction media is a key aspect of green chemistry. A study on the synthesis of ethyltriphenylphosphonium bromide (ETPB) screened twelve different solvents, including bio-based options, to optimize yield and sustainability. acs.org The study found that isopropanol was the most efficient solvent for the nucleophilic substitution reaction between triphenylphosphine and bromoethane. acs.org Polar protic solvents, like isopropanol, are effective at solvating the ionic transition states in the Sₙ2 reaction, leading to higher yields. acs.org The use of such bio-based solvents presents a significant step towards more sustainable chemical manufacturing. acs.org

Another example of employing sustainable reaction media involves the Wittig vinylation of 5-hydroxymethylfurfural (B1680220) (HMF), a bio-based platform chemical. In this process, a methylcarbonate (B8334205) phosphonium salt was used as a sustainable Wittig agent in the bio-based solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF), resulting in excellent yields of the vinylation products. rsc.org

Table 2: Effect of Different Solvents on the Yield of Ethyltriphenylphosphonium Bromide

| Solvent Category | Solvent | Yield (%) |

| Nonpolar | Hexane | Low |

| Toluene | Moderate | |

| Benzene | Moderate | |

| Polar Aprotic | Acetonitrile | High |

| Dimethylformamide (DMF) | High | |

| Tetrahydrofuran (B95107) (THF) | Moderate | |

| 1,4-Dioxane | Moderate | |

| Polar Protic | Methanol | High |

| Ethanol | High | |

| n-Propanol | High | |

| Isopropanol | Highest | |

| 1-Butanol | High |

Data adapted from a study optimizing ETPB production. acs.org

To further minimize the environmental impact, solvent-free and microwave-assisted synthetic methods have been developed for the preparation of phosphonium salts.

Solvent-Free Synthesis: Mechanochemical synthesis, which involves high-energy ball milling of solid reactants, has been successfully employed for the preparation of phosphonium salts from triphenylphosphine and solid organic bromides at ambient conditions without a solvent. rsc.org This method not only eliminates the need for solvents but can also lead to different product selectivities compared to solution-based reactions. rsc.org For instance, the reaction of triphenylphosphine with 2-bromo-2-phenylacetophenone (B72529) in solution typically yields a mixture of C- and O-phosphorylated products, whereas the solvent-free mechanochemical approach selectively produces the thermodynamically favored C-phosphorylated product. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the synthesis of phosphonium salts, often leading to higher yields in shorter reaction times compared to conventional heating. bdmaee.netbiomedres.usbiomedres.us This efficiency reduces energy consumption, a key principle of green chemistry. Microwave-assisted synthesis has been successfully applied to the preparation of various benzyltriphenylphosphonium (B107652) bromides, with optimized conditions involving the use of THF as a solvent at 60°C for 30 minutes. biomedres.usbiomedres.us The specific non-thermal effects of microwaves have been shown to enhance reactions, particularly under solvent-free conditions. researchgate.net

Table 3: Comparison of Synthetic Methods for Phosphonium Salts

| Method | Conditions | Advantages | Disadvantages |

| Conventional Heating | Reflux in solvent (e.g., toluene, acetonitrile) for several hours. nih.gov | Well-established and widely used. | Long reaction times, high energy consumption, use of potentially hazardous solvents. |

| Solvent-Free Mechanochemistry | High-energy ball milling of solid reactants at ambient temperature. rsc.org | Eliminates solvent use, can improve selectivity, ambient temperature. rsc.org | Requires specialized equipment, may not be suitable for all substrates. |

| Microwave-Assisted Synthesis | Irradiation in a microwave reactor, often with a solvent, for minutes. biomedres.usbiomedres.us | Drastically reduced reaction times, often higher yields, lower energy consumption. bdmaee.netbiomedres.usbiomedres.us | Requires a microwave reactor, potential for pressure build-up. |

Mechanistic Investigations of Ethyl Triphenyl Phosphonium Reactivity

Fundamentals of Ylide Formation from Ethyl(triphenyl)phosphonium Salts

The formation of an ylide, a neutral molecule with formal positive and negative charges on adjacent atoms, is the critical first step in the Wittig reaction. wikipedia.orglibretexts.org The process begins with the synthesis of the phosphonium (B103445) salt itself, typically via an SN2 reaction between triphenylphosphine (B44618) and an ethyl halide. libretexts.orgmasterorganicchemistry.com This salt serves as the precursor to the reactive ylide.

The conversion of the stable ethyl(triphenyl)phosphonium salt to its corresponding ylide, ethylidenetriphenylphosphorane, requires the removal of a proton from the carbon atom adjacent to the positively charged phosphorus. The electron-withdrawing nature of the phosphonium group increases the acidity of these α-protons, making deprotonation feasible. libretexts.orgmasterorganicchemistry.com However, since the resulting ylide is a non-stabilized ylide (the ethyl group does not provide significant resonance stabilization), a very strong base is necessary to achieve complete deprotonation. masterorganicchemistry.comlibretexts.org

Commonly employed bases for this transformation are organolithium reagents (like n-butyllithium), sodium amide (NaNH₂), sodium hydride (NaH), and alkoxides. libretexts.org The choice of base and solvent can influence the subsequent reactivity and stereoselectivity of the ylide. The reaction is typically performed in anhydrous, aprotic solvents such as tetrahydrofuran (B95107) (THF) or diethyl ether to prevent the highly basic ylide from being quenched by proton sources like water or alcohols. libretexts.orgwikipedia.org

| Base | Formula | Typical Solvent | Notes |

| n-Butyllithium | n-BuLi | THF, Diethyl ether | Very common, highly effective for complete ylide formation. libretexts.org |

| Sodium Amide | NaNH₂ | Liquid Ammonia, THF | A strong, non-nucleophilic base. |

| Sodium Hydride | NaH | THF, DMSO | A strong base that generates hydrogen gas as a byproduct. |

| Potassium tert-butoxide | KOBu-t | THF | A strong, sterically hindered base. |

Due to their reactive nature, phosphonium ylides are often transient intermediates generated and used in situ. wikipedia.org However, their formation and structure can be confirmed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool.

¹H NMR: The deprotonation of the phosphonium salt leads to significant changes in the proton NMR spectrum. The disappearance of the α-proton signal of the ethyl group and the appearance of a new, upfield signal for the ylidic proton are characteristic. An experiment involving the deprotonation of ethyltriphenylphosphonium iodide with methylsulfinyl carbanion in deuterated DMSO allowed for the direct ¹H NMR observation of the resulting ylide. acs.org

³¹P NMR: Phosphorus-31 NMR is highly sensitive to the electronic environment of the phosphorus atom. The conversion of the phosphonium salt to the ylide results in a distinct upfield shift in the ³¹P NMR spectrum, providing clear evidence of ylide formation. unimelb.edu.au

¹³C NMR: The carbon atom bearing the negative charge in the ylide (the α-carbon) exhibits a characteristic upfield shift in the ¹³C NMR spectrum compared to the corresponding carbon in the phosphonium salt precursor.

Infrared (IR) and Raman spectroscopy can also be used to characterize the ylide, identifying characteristic vibrational peaks associated with its unique bonding structure. wpmucdn.com

Reaction Kinetics and Thermodynamic Profiles of Ethyl(triphenyl)phosphonium-Mediated Transformations

The rates and energy profiles of reactions involving ethyl(triphenyl)phosphonium are dictated by the stability of intermediates and the energies of transition states. These factors are key to understanding reaction outcomes and optimizing conditions.

The mechanism of the Wittig reaction involving non-stabilized ylides like ethylidenetriphenylphosphorane has been the subject of extensive study. The currently accepted mechanism under lithium-salt-free conditions involves a direct [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate known as an oxaphosphetane. wikipedia.orgorganic-chemistry.org This step is generally considered irreversible and kinetically controlled, meaning the stereochemistry of the final alkene product is determined at this stage. wikipedia.org

Quaternary phosphonium salts, including ethyl(triphenyl)phosphonium bromide, are effective phase-transfer catalysts (PTCs). chemicalbook.comthechemco.com In a phase-transfer system, the phosphonium cation transports a reactive anion (e.g., hydroxide) from an aqueous phase into an organic phase, where it can react with an organic substrate. ias.ac.inresearchgate.net

Stirring Speed: Adequate stirring is crucial to maximize the interfacial area between the aqueous and organic phases, facilitating the transfer of the catalyst-anion pair.

Catalyst Concentration: The reaction rate is typically dependent on the concentration of the phase-transfer catalyst in the organic phase.

Concentration of Reactants: The concentration of the anion in the aqueous phase and the substrate in the organic phase directly affects the reaction rate.

Temperature: As with most chemical reactions, increasing the temperature generally increases the rate of reaction.

Kinetic studies help to elucidate the reaction mechanism, which can follow either Starks' extraction mechanism (where the anion is extracted into the organic phase) or Makosza's interfacial mechanism (where the reaction occurs at the interface). ias.ac.in

Stereochemical Aspects of Ethyl(triphenyl)phosphonium-Mediated Reactions

The most significant stereochemical consideration in reactions involving the ethyl(triphenyl)phosphonium ylide is the geometry of the resulting double bond in the Wittig reaction. The nature of the ylide is a primary determinant of the product's stereochemistry. organic-chemistry.org

Ethylidenetriphenylphosphorane is classified as a "non-stabilized" ylide because the ethyl group attached to the carbanion does not offer significant resonance stabilization. scispace.comwvu.edu Reactions of non-stabilized ylides with aldehydes, particularly under lithium-salt-free conditions, consistently show a high selectivity for the formation of (Z)-alkenes. wikipedia.orgscispace.comnih.gov This selectivity is a direct consequence of the kinetically controlled formation of the cis-oxaphosphetane intermediate, as described in the transition state analysis. wikipedia.orgsci-hub.se

However, the stereoselectivity can be influenced by several factors:

| Factor | Effect on Selectivity with Non-Stabilized Ylides | Rationale |

| Ylide Structure | Non-stabilized (e.g., from ethyl(triphenyl)phosphonium) | Favors (Z)-alkene formation due to kinetic control and a sterically favored puckered transition state. wikipedia.orgscispace.com |

| Solvent | Aprotic, non-polar solvents | Generally favor high (Z)-selectivity. |

| Presence of Lithium Salts | Can decrease (Z)-selectivity or even favor (E)-alkene | Lithium cations can coordinate to the intermediates, altering the transition state energies and allowing for equilibration of the oxaphosphetane intermediates. wikipedia.org |

| Aldehyde Structure | Sterically hindered aldehydes | Tend to increase (Z)-selectivity. scispace.com |

| Temperature | Lower temperatures | Generally favor higher kinetic control and thus higher (Z)-selectivity. |

While the (Z)-selectivity is a strong general trend, exceptions have been noted. For instance, the reaction of ethylidenetriphenylphosphorane with some aromatic aldehydes can show reduced (Z)-selectivity, suggesting that in some cases, the reaction may not be under strict kinetic control. scispace.comresearchgate.net

E/Z Selectivity in Wittig Olefination

The Wittig reaction of non-stabilized ylides, such as that derived from ethyl(triphenyl)phosphonium bromide, with aldehydes generally proceeds under kinetic control to favor the formation of the (Z)-alkene. wikipedia.org This selectivity is attributed to the mechanism proceeding through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate. wikipedia.org The transition state leading to the cis-oxaphosphetane, which subsequently decomposes to the (Z)-alkene, is sterically favored over the transition state leading to the trans-oxaphosphetane.

The nature of the aldehyde substrate also plays a role in the observed stereoselectivity. While reactions with many aldehydes show a strong preference for the (Z)-isomer, the degree of selectivity can vary.

Table 1: Illustrative E/Z Ratios in the Wittig Reaction of Ethyl(triphenyl)phosphonium Ylide with Various Aldehydes

| Aldehyde | Product | Typical E/Z Ratio |

| Benzaldehyde | 1-Phenylpropene | Predominantly Z |

| Cyclohexanecarboxaldehyde | (Prop-1-en-1-yl)cyclohexane | Predominantly Z |

| Propanal | Pent-2-ene | Predominantly Z |

Note: The exact E/Z ratios can vary based on the specific reaction conditions such as solvent, temperature, and the base used.

Influence of Reaction Conditions on Stereoselectivity (e.g., Lithium-Free Conditions)

A critical factor influencing the stereoselectivity of the Wittig reaction with ethyl(triphenyl)phosphonium is the presence of lithium salts. Under lithium-free conditions, the reaction exhibits its inherent preference for the (Z)-alkene. wikipedia.org This is because the reaction is under kinetic control, and the formation of the oxaphosphetane intermediate is not reversible. wikipedia.org

However, when lithium salts are present, often as a byproduct of using organolithium bases like n-butyllithium to generate the ylide, the (Z)-selectivity can be significantly eroded. Lithium ions can coordinate to the oxygen atom of the betaine (B1666868) intermediate, facilitating equilibration between the erythro and threo diastereomers. wikipedia.org This equilibration can lead to an increased proportion of the thermodynamically more stable (E)-alkene.

The choice of base and solvent are also crucial variables. The use of sodium or potassium bases, which generate lithium-free ylides, generally leads to higher (Z)-selectivity. wikipedia.org For instance, using sodium amide or sodium hexamethyldisilazide as the base in a non-polar solvent like THF typically enhances the formation of the (Z)-isomer.

Table 2: Effect of Reaction Conditions on the Stereoselectivity of the Wittig Reaction between Ethyl(triphenyl)phosphonium Ylide and Benzaldehyde

| Base | Solvent | Additive | Predominant Isomer |

| n-Butyllithium | THF | None (LiBr present) | Mixture of E/Z |

| Sodium Hexamethyldisilazide (NaHMDS) | THF | None (Lithium-free) | Z |

| Potassium tert-butoxide | THF | None (Lithium-free) | Z |

| n-Butyllithium | THF / DMF | Lithium Iodide | Z |

This table illustrates general trends. Specific E/Z ratios are highly dependent on precise experimental parameters.

To achieve high (E)-selectivity with non-stabilized ylides, a specific procedure known as the Schlosser modification can be employed. This involves the use of excess phenyllithium (B1222949) at low temperatures to deprotonate the betaine intermediate, leading to a β-oxido ylide which then preferentially forms the (E)-alkene upon protonation and warming. wikipedia.org

Strategic Applications of Ethyl Triphenyl Phosphonium in Advanced Organic Synthesis

Phase-Transfer Catalysis Employing Ethyl(triphenyl)phosphonium Salts

Ethyl(triphenyl)phosphonium salts, such as ethyl(triphenyl)phosphonium bromide (ETPB), are effective phase-transfer catalysts (PTCs). vestachem.comnbinno.comthechemco.com Phase-transfer catalysis is a technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. dalalinstitute.comscienceinfo.com The PTC transports a reactant from one phase to the other, enabling the reaction to proceed at a much faster rate. dalalinstitute.comscienceinfo.com This methodology is particularly valuable in green chemistry as it can reduce the need for organic solvents by allowing the use of water. dalalinstitute.com

The mechanism of phase-transfer catalysis by quaternary phosphonium (B103445) salts like ethyl(triphenyl)phosphonium bromide involves the transport of an anion from the aqueous phase to the organic phase. dalalinstitute.comscienceinfo.com The ethyl(triphenyl)phosphonium cation [(C₆H₅)₃PEt]⁺ is lipophilic (hydrophobic) due to the bulky phenyl and ethyl groups, which allows it to be soluble in the organic phase. scienceinfo.com

The process can be described in the following steps:

In the aqueous phase, the phosphonium salt undergoes anion exchange with the reactant anion (e.g., CN⁻ from NaCN). The bromide anion of ETPB is replaced by the reactant anion. slideshare.net

The newly formed ion pair, [(C₆H₅)₃PEt]⁺[Reactant]⁻, is sufficiently lipophilic to cross the liquid-liquid interface and move into the organic phase. slideshare.net This transfer is necessary because the inorganic salt of the reactant anion is typically insoluble in the organic solvent. dalalinstitute.com

In the organic phase, the reactant anion is "naked" or poorly solvated. operachem.com It is only loosely associated with the bulky phosphonium cation, which makes it highly reactive and nucleophilic. slideshare.netoperachem.com

This activated anion reacts with the organic substrate (e.g., an alkyl halide) to form the desired product. slideshare.net

The phosphonium cation, now paired with the leaving group anion from the organic substrate, returns to the aqueous phase, and the catalytic cycle can repeat. slideshare.net

The larger atomic radius of the phosphorus atom in phosphonium salts, compared to the nitrogen in analogous ammonium (B1175870) salts, leads to enhanced polarization effects, which can influence their catalytic activity. koyonchem.com

Table 2: Mechanism of Anion Transport by Ethyl(triphenyl)phosphonium Cation

| Step | Location | Process | Key Species |

| 1 | Aqueous Phase | Anion Exchange | [(C₆H₅)₃PEt]⁺Br⁻ + Na⁺Nu⁻ → [(C₆H₅)₃PEt]⁺Nu⁻ + Na⁺Br⁻ |

| 2 | Interface | Phase Transfer | [(C₆H₅)₃PEt]⁺Nu⁻ (aqueous) → [(C₆H₅)₃PEt]⁺Nu⁻ (organic) |

| 3 | Organic Phase | Reaction | [(C₆H₅)₃PEt]⁺Nu⁻ + R-X → R-Nu + [(C₆H₅)₃PEt]⁺X⁻ |

| 4 | Interface | Catalyst Regeneration | [(C₆H₅)₃PEt]⁺X⁻ (organic) → [(C₆H₅)₃PEt]⁺X⁻ (aqueous) |

| (Nu⁻ = Nucleophilic anion, R-X = Organic substrate) |

Phase-transfer catalysis using ethyl(triphenyl)phosphonium salts is widely applied in reactions that occur at the interface between two immiscible liquids. dalalinstitute.com By solubilizing the aqueous-phase reactant in the organic phase, the catalyst dramatically increases the interfacial area available for reaction, leading to significantly accelerated reaction rates and higher yields. nbinno.comdalalinstitute.com This is crucial for many industrial processes, including the synthesis of polymers like epoxy resins and powder coatings, where ETPB acts as both a PTC and a cure accelerator. vestachem.comthechemco.com

The behavior of phosphonium salts as phase-transfer catalysts is analogous to that of surfactants, which form micelles. dalalinstitute.com While not always forming classical micelles, the amphipathic nature of the phosphonium salt allows it to stabilize the interface between the aqueous and organic phases. In some systems, especially with long-chain alkyl groups, these catalysts can form aggregates or reverse micelles in the organic phase, creating a microenvironment that encapsulates the aqueous reactant and facilitates its reaction with the organic substrate. operachem.com This is particularly useful in nucleophilic substitution, condensation, and alkylation reactions. dalalinstitute.com

Specific Transformations: Alkylation, Acylation, Silylation, Oxidation Reactions

Ethyl(triphenyl)phosphonium salts and their derivatives serve as versatile reagents and catalysts in a range of specific chemical transformations beyond their well-known role in olefination reactions. Their utility stems from their properties as phase-transfer catalysts and as precursors to highly reactive intermediates.

Alkylation: Quaternary phosphonium salts, including ethyl(triphenyl)phosphonium bromide (ETPB), are effective phase-transfer catalysts (PTCs) for various alkylation reactions. alfachemic.comthechemco.com In this role, the lipophilic phosphonium cation transports an anionic nucleophile from an aqueous or solid phase into an organic phase where the alkylating agent resides, thereby accelerating the reaction rate. semanticscholar.org This methodology is particularly useful for C-alkylation and O-alkylation reactions. For instance, phosphonium salts catalyze the benzylation of β-carbonyl esters and the alkylation of active methylene (B1212753) compounds like fluorene, often yielding excellent results under mild conditions. alfachemic.comresearchgate.net The thermal stability and efficiency of phosphonium salts make them advantageous compared to some traditional phase-transfer catalysts. alfachemic.comthechemco.com

Acylation: Phosphonium-derived species can also catalyze acylation reactions. While less common than their use in alkylation, phosphonium ylides, generated from salts like ethyl(triphenyl)phosphonium bromide, have been developed as ionic nucleophilic catalysts for the selective acylation of diols. tandfonline.com In these systems, the ylide acts as an acyl transfer agent. The reaction proceeds through the formation of an acylphosphonium intermediate, which then delivers the acyl group to a substrate, such as a primary alcohol, with high selectivity. This catalytic approach avoids the need for stoichiometric activating agents.

Silylation: Phosphonium-based catalysts have been successfully employed in silylation reactions, which are crucial for the protection of functional groups like alcohols and thiols. A notable example is the use of 2-carboxyethyltriphenyl phosphonium tribromide (CTPTB), a synthesized derivative, as a catalyst for the silylation of alcohols and thiols using hexamethyldisilazane (B44280) (HMDS) under solvent-free conditions. nih.gov This method provides a simple, mild, and efficient alternative to other silylation protocols, demonstrating the utility of the phosphonium scaffold in activating silicon-based protecting groups. nih.gov

| Transformation | Catalyst Type | Substrate Example | Reagent Example | Key Advantage |

|---|---|---|---|---|

| Alkylation | Ethyl(triphenyl)phosphonium Bromide (Phase-Transfer Catalyst) | Fluorene, β-Ketoesters | Alkyl Halides | High efficiency under mild conditions. alfachemic.com |

| Silylation | 2-Carboxyethyltriphenyl Phosphonium Tribromide | Alcohols, Thiols | Hexamethyldisilazane (HMDS) | Solvent-free, mild, and efficient protection. nih.gov |

| Oxidation | Ethyltriphenylphosphonium Chlorotrioxochromate | Primary/Secondary Alcohols | - (Reagent itself is the oxidant) | Mild, efficient, and quantitative conversion. sigmaaldrich.com |

Oxidation Reactions: Ethyl(triphenyl)phosphonium cations can be incorporated into novel oxidizing agents. Researchers have synthesized Ethyltriphenylphosphonium chlorotrioxochromate (ETriPPCC) and Ethyltriphenylphosphonium bromotrioxochromate (ETriPPBC). sigmaaldrich.com These reagents are stable, mild, and efficient oxidants for a variety of organic substrates. sigmaaldrich.com They are particularly effective for the nearly quantitative oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones under gentle conditions. sigmaaldrich.com The mechanism is believed to involve an oxygen atom transfer, as demonstrated by the facile oxidation of triphenylphosphine (B44618) to triphenylphosphine oxide by these reagents. sigmaaldrich.com

Ethyl(triphenyl)phosphonium as a Reagent for Specialized Transformations

Beyond its catalytic roles, ethyl(triphenyl)phosphonium and related salts are pivotal reagents in several specialized and name-brand organic reactions, primarily in the construction of carbon-carbon bonds and the synthesis of other important reagents.

While ethyl(triphenyl)phosphonium itself is not the direct ligand in palladium-catalyzed cross-coupling, its constituent part, triphenylphosphine, is a cornerstone ligand in this area. The phosphonium salt serves as a stable precursor to triphenylphosphine or its derivatives.

Catalytic Functions of Ethyl Triphenyl Phosphonium and Its Derivatives

Organocatalytic Applications of Ethyl(triphenyl)phosphonium Salts

As organocatalysts, ethyl(triphenyl)phosphonium salts are valued for their ability to function as phase-transfer catalysts and as Brønsted acid/base systems, facilitating a variety of organic transformations.

Chiral Ethyl(triphenyl)phosphonium Derivatives in Asymmetric Catalysis

Phase-transfer catalysis (PTC) is recognized as a powerful and sustainable method in organic synthesis. rsc.orgresearchgate.net The development of chiral phase-transfer catalysts has extended this methodology to the realm of asymmetric synthesis, enabling the production of enantiomerically enriched molecules. rsc.orgnih.gov While chiral quaternary ammonium (B1175870) salts have been extensively studied, chiral quaternary phosphonium (B103445) salts have more recently been developed as effective catalysts for asymmetric transformations. rsc.orgresearchgate.net

The general principle involves a chiral phosphonium cation forming an ion pair with a prochiral nucleophile, transferring it from an aqueous or solid phase into an organic phase to react with an electrophile. The chiral environment created by the catalyst directs the reaction to favor the formation of one enantiomer over the other. Although the development of specifically ethyl(triphenyl)phosphonium-based chiral catalysts is a niche area, the broader class of chiral phosphonium salts has proven effective. For instance, spirocyclic phosphonium salts have been successfully used in asymmetric α-amination and α-fluorination reactions of benzofuranones. nih.govbeilstein-journals.org Similarly, other chiral tetraalkylphosphonium salts have been employed in asymmetric Michael and Mannich reactions, achieving high yields and enantioselectivities. nih.gov These examples highlight the potential of designing chiral derivatives based on the ethyl(triphenyl)phosphonium scaffold for similar environmentally benign asymmetric transformations. rsc.org

Role as Brønsted Acid/Base Catalysts

Ethyl(triphenyl)phosphonium salts possess the potential to act as Brønsted acid or base catalysts. The hydrogen atoms on the ethyl group, particularly those on the carbon adjacent to the positively charged phosphorus atom (α-carbon), are weakly acidic. This acidity allows the phosphonium salt to act as a proton donor in certain catalytic cycles.

Conversely, under basic conditions, a proton can be abstracted from the ethyl group to form a phosphorus ylide. google.com This ylide features a carbanionic center, which is a potent Brønsted base and nucleophile. This dual acidic/basic character allows the salt to participate in various catalytic cycles where proton transfer is a key step. For example, ethyltriphenylphosphonium iodide has been employed as an efficient catalyst for the N,N-dimethylation of primary aromatic amines and as a phase-transfer catalyst in the synthesis of 3-hydroxyflavones. sigmaaldrich.comottokemi.com

Ligand Design and Application of Ethyl(triphenyl)phosphonium in Transition Metal Catalysis

The triphenylphosphine (B44618) framework, the precursor to ethyl(triphenyl)phosphonium, is a cornerstone of ligand design in transition metal catalysis. By extension, derivatives of the ethyl(triphenyl)phosphonium scaffold are crucial in developing advanced catalytic systems.

Phosphine-Based Ligands Derived from Ethyl(triphenyl)phosphonium Scaffolds

Neutral phosphines (PR₃) are fundamental L-type ligands in organometallic chemistry, valued because their steric and electronic properties can be finely tuned by modifying the substituents on the phosphorus atom. nih.gov Triphenylphosphine, the direct precursor to ethyl(triphenyl)phosphonium bromide, is a widely used ligand in its own right. google.com

Ligands can be conceptually derived from the ethyl(triphenyl)phosphonium scaffold by functionalizing the phenyl rings. Introducing electron-donating or electron-withdrawing groups, or incorporating chiral moieties onto the phenyl rings of triphenylphosphine before its quaternization to form the phosphonium salt, allows for the creation of a diverse library of phosphine (B1218219) ligands. nih.gov These tailored ligands can then be used in a wide array of transition metal-catalyzed reactions. Furthermore, novel chiral multidentate phosphine ligands can be synthesized from phosphine synthons, creating unique frameworks for metal coordination. cardiff.ac.uk While the ethyl(triphenyl)phosphonium salt itself is a cation and not a neutral ligand, its structural components are central to the rational design of sophisticated phosphine ligands for stereospecific and homogeneous catalysis. thechemco.com

Co-catalytic Roles in Metal-Mediated Transformations (e.g., CO2 Cycloaddition)

One of the most significant applications of ethyl(triphenyl)phosphonium salts is as a co-catalyst, particularly in the cycloaddition of carbon dioxide (CO₂) to epoxides to form cyclic carbonates. mdpi.com This reaction is a key process for CO₂ utilization. mdpi.com In these systems, the phosphonium salt works synergistically, often with a metal complex or as a standalone organocatalyst in conjunction with its anion.

The catalytic cycle typically involves two key functions provided by the phosphonium salt:

Epoxide Activation : The electrophilic phosphonium cation interacts with the oxygen atom of the epoxide, polarizing the C-O bond and making the epoxide more susceptible to nucleophilic attack.

Nucleophilic Ring-Opening : The associated anion (e.g., bromide or iodide) acts as the nucleophile, attacking one of the epoxide's carbon atoms and opening the ring. This is followed by the insertion of CO₂ and subsequent ring-closure to yield the cyclic carbonate and regenerate the catalyst. mdpi.com

Ethyl(triphenyl)phosphonium bromide (ETPB) has demonstrated high efficiency in this transformation. vestachem.com The combination of a Lewis acidic cation and a nucleophilic anion within a single compound makes it a highly effective bifunctional catalyst.

| Catalyst System | Epoxide Substrate | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Bifunctional organoboron–phosphonium catalyst | Propylene Oxide (PO) | 100 | 6.9 | 24 | Good Yields |

| Bifunctional organoboron–phosphonium catalyst | Cyclohexene Oxide | 100 | 34.5 | 24 | >99% Polymer Selectivity |

| Mn(salen)Br | Not Specified | 160 | Not Specified | Not Specified | Highest Yield at 160°C |

| Nb₂O₅ | Styrene Oxide | 135 | Not Specified | Not Specified | 80% |

Data compiled from studies on CO₂ cycloaddition reactions involving various catalysts, including phosphonium-based systems and metal complexes for comparison. mdpi.comresearchgate.net

Photo/Electrocatalysis Involving Ethyl(triphenyl)phosphonium Systems

The application of ethyl(triphenyl)phosphonium and its direct derivatives in the fields of photo- and electrocatalysis is not extensively documented in current research literature. While phosphine ligands are integral to synthesizing metal complexes used in these areas, and certain phosphonium salts have been studied for their photoluminescent properties, the specific role of the ethyl(triphenyl)phosphonium cation as a primary component in photo- or electrocatalytic cycles is a developing field. For instance, single crystals of ethyltriphenylphosphonium bromide dihydrate have been studied for their optical and photoluminescence properties, showing blue fluorescence emission, which suggests potential in optical device applications rather than direct photocatalysis. researchgate.net Future research may explore the potential of these salts, for example, as phase-transfer agents in photocatalytic systems or as supporting electrolytes with beneficial properties in electrocatalytic setups.

Ethyl Triphenyl Phosphonium in Advanced Materials Science and Engineering

Ionic Liquids Derived from Ethyl(triphenyl)phosphonium Cations

Ionic liquids (ILs) are a class of salts that are liquid at unusually low temperatures, often below 100°C. Those based on phosphonium (B103445) cations have garnered significant interest due to their distinct properties, such as high thermal and chemical stability, when compared to their nitrogen-based counterparts. arpnjournals.orgrsc.org Ethyl(triphenyl)phosphonium-based ILs, in particular, offer a versatile platform for various applications owing to the tunable nature of their physicochemical properties through anion selection.

Synthesis and Structural Design of Ethyl(triphenyl)phosphonium-Based Ionic Liquids

The synthesis of ethyl(triphenyl)phosphonium-based ionic liquids typically begins with the quaternization of triphenylphosphine (B44618). This is achieved by reacting triphenylphosphine with an ethyl halide, such as ethyl chloride or ethyl bromide, to form the corresponding ethyl(triphenyl)phosphonium halide salt. google.comkoyonchem.com For instance, the preparation of ethyl(triphenyl)phosphonium chloride can be carried out by reacting triphenylphosphine with ethyl chloride in an organic solvent like acetonitrile (B52724) under elevated temperature and pressure. google.com This initial salt can then be used as a precursor to generate a variety of ionic liquids through a metathesis reaction (anion exchange).

In a typical metathesis reaction, the ethyl(triphenyl)phosphonium halide is dissolved in a suitable solvent, often water or an organic solvent, and then combined with a salt containing the desired anion (e.g., a lithium or potassium salt). arpnjournals.org This results in the precipitation of the less soluble inorganic halide salt, leaving the desired ethyl(triphenyl)phosphonium-based ionic liquid in solution, from which it can then be isolated.

The structural design of these ionic liquids is primarily dictated by the choice of the anion, which significantly influences the resulting properties such as melting point, viscosity, solubility, and thermal stability. researchgate.net By pairing the ethyl(triphenyl)phosphonium cation with different anions, a wide range of ILs with tailored characteristics can be synthesized.

Table 1: Examples of Anions Used in the Synthesis of Phosphonium-Based Ionic Liquids and Their Impact on Properties

| Anion | Common Abbreviation | Resulting IL Properties |

|---|---|---|

| Bromide | Br⁻ | Precursor salt for further synthesis. |

| Chloride | Cl⁻ | Precursor salt for further synthesis. |

| Bis(trifluoromethylsulfonyl)imide | NTf₂⁻ | Often results in hydrophobic ILs with high thermal stability. arpnjournals.org |

| Hexafluorophosphate (B91526) | PF₆⁻ | Can lead to the formation of hydrophobic ILs. arpnjournals.org |

| Tetrafluoroborate (B81430) | BF₄⁻ | Can also form hydrophobic ILs. arpnjournals.org |

Applications in Reaction Media and Separation Technologies

The unique properties of ethyl(triphenyl)phosphonium-based ionic liquids make them attractive for use as reaction media and in separation technologies. Their low vapor pressure makes them a potentially greener alternative to volatile organic solvents. researchgate.net Phosphonium-based ILs, in general, are noted for their high thermal stability and ability to dissolve a wide range of organic, inorganic, and polymeric materials. arpnjournals.orgresearchgate.net

In the realm of separation technologies, phosphonium-based ionic liquids have demonstrated efficacy as extractants. rsc.org For example, hydrophobic phosphonium ILs have been successfully employed for the removal of dyes, such as methylene (B1212753) blue, from aqueous solutions. arpnjournals.orgresearchgate.net The efficiency of the extraction process is influenced by the nature of the anion of the ionic liquid. arpnjournals.org The general principle involves the ionic liquid acting as an adsorbent, with studies showing that the adsorption kinetics can fit pseudo-second-order models, indicating an effective and environmentally benign method for dye removal. arpnjournals.orgresearchgate.net

Polymer Chemistry and Polymerization Initiators Involving Ethyl(triphenyl)phosphonium

Ethyl(triphenyl)phosphonium salts have carved out a significant niche in polymer science, serving as effective initiators for certain types of polymerization, being incorporated into polymer structures to modify properties, and acting as crucial additives in polymer formulations.

Use as Cationic Initiators for Polymerization (e.g., Epoxy Resins, Cyanoacrylates)

Ethyl(triphenyl)phosphonium salts can function as cationic initiators for the polymerization of monomers like epoxy resins and cyanoacrylates.

For epoxy resins , the curing or polymerization process is often initiated by compounds that can generate a cationic species. While onium salts like diaryliodonium and triarylsulfonium salts are common photoinitiators that produce a Brønsted acid to initiate polymerization, phosphonium salts can also play a role in initiating the ring-opening polymerization of epoxides. eu-japan.euastm.orgmdpi.comarkema.com The mechanism involves the phosphonium cation either directly or indirectly facilitating the opening of the epoxy ring, which then propagates by reacting with other monomer units to form a crosslinked polymer network.

In the case of cyanoacrylates (the primary component of "super glues"), polymerization is typically initiated by anionic species. pcbiochemres.com However, nucleophiles such as tertiary phosphines can also initiate polymerization, leading to a zwitterionic mechanism. researchgate.net In this process, the phosphine (B1218219) attacks the electron-deficient carbon of the cyanoacrylate monomer, forming a zwitterion with a phosphonium cation at one end and a carbanion at the other. This carbanion then propagates the polymerization. researchgate.net While the direct initiation by a pre-formed ethyl(triphenyl)phosphonium salt is less common for cyanoacrylates, the formation of a phosphonium species is a key step when triphenylphosphine is used as an initiator. researchgate.net

Incorporation into Polymer Backbones or Side Chains for Property Modulation

The incorporation of phosphonium cations into polymer structures, either in the main backbone or as pendant side chains, is a strategy used to impart specific properties to the resulting material. While research often focuses on a range of phosphonium salts, the principles apply to ethyl(triphenyl)phosphonium-containing polymers as well. These polymers are often referred to as poly(ionic liquid)s or ionomers.

Phosphonium-containing polymers can be synthesized through the polymerization of a monomer that already contains the phosphonium group or by the post-polymerization modification of a suitable polymer with a phosphonium salt. worktribe.com For example, polymers with reactive halide groups can be quaternized with triphenylphosphine to introduce triphenylphosphonium side chains.

The presence of the ionic phosphonium groups can significantly alter the polymer's properties, including:

Thermal Stability: Phosphonium-containing polymers often exhibit higher thermal stability compared to their ammonium-based analogues. worktribe.com

Ion Conductivity: This property is crucial for applications such as electrolytes in batteries or fuel cells. rsc.org

Mechanical Properties: The ionic interactions can act as physical crosslinks, influencing the mechanical strength and processability of the material.

These modified polymers are being explored for a variety of advanced applications, including as anion exchange membranes and for gene delivery. worktribe.com

Role as Additives in Polymer Systems (e.g., Curing Agents, Stabilizers)

Beyond their role as initiators, ethyl(triphenyl)phosphonium salts are valuable additives in polymer systems, particularly as curing agents and stabilizers.

As a curing agent or promoter, ethyl(triphenyl)phosphonium bromide is commonly used in powder coatings and epoxy resin formulations. koyonchem.com In these systems, it acts as a catalyst to accelerate the crosslinking reactions between the resin and the hardener, ensuring a complete and efficient cure. This leads to the formation of a durable and chemically resistant polymer network.

Table 2: Summary of Roles of Ethyl(triphenyl)phosphonium in Polymer Systems

| Role | Polymer System | Function |

|---|---|---|

| Cationic Initiator | Epoxy Resins, Cyanoacrylates | Initiates the polymerization process through ring-opening or zwitterionic mechanisms. eu-japan.euresearchgate.net |

| Polymer Modifier | Various Polymers | Incorporated into the polymer structure to enhance thermal stability, ionic conductivity, and mechanical properties. worktribe.com |

| Curing Agent/Promoter | Powder Coatings, Epoxy Resins | Accelerates the crosslinking reactions to ensure a complete cure. koyonchem.com |

Development of Functional Materials Incorporating Ethyl(triphenyl)phosphonium Moieties

The incorporation of ethyl(triphenyl)phosphonium moieties into various material frameworks has led to the development of advanced functional materials with tailored properties. The unique combination of the bulky, hydrophobic triphenylphosphine groups and the ethyl substituent on the cationic phosphorus center imparts specific characteristics that are advantageous in the design of self-assembled systems, hybrid composites, and optoelectronic devices.

Self-Assembled Systems and Supramolecular Architectures

The ethyl(triphenyl)phosphonium cation plays a significant role in directing the formation of ordered structures through non-covalent interactions, leading to the creation of complex self-assembled systems and supramolecular architectures. The interplay of electrostatic interactions, van der Waals forces, and π-π stacking involving the phenyl rings of the cation are crucial in the bottom-up assembly of these materials.

A notable example is the formation of crystalline structures involving ethyl(triphenyl)phosphonium salts and metal halides. Research has demonstrated the growth of single crystals of ethyltriphenylphosphonium cuprous iodide, which exhibit reversible solution-gel-crystal transformations. This behavior highlights the ability of the ethyl(triphenyl)phosphonium cation to guide the assembly of inorganic anions into well-defined crystal lattices. The stoichiometry of the reactants, specifically the ratio of the ethyl(triphenyl)phosphonium salt to the copper iodide, dictates the final crystalline structure, leading to different photoluminescent properties.

Hybrid Materials and Composites (e.g., Phosphonium-Modified Clays (B1170129), Nanocomposites)

The functionalization of inorganic materials with ethyl(triphenyl)phosphonium cations has emerged as a powerful strategy for creating novel hybrid materials and nanocomposites with enhanced properties. These materials combine the advantages of the inorganic scaffold, such as high surface area and mechanical robustness, with the specific functionalities imparted by the organic phosphonium moiety.

Phosphonium-Modified Clays:

Clays, such as montmorillonite (B579905), are layered aluminosilicates that can be chemically modified to enhance their compatibility with organic matrices for the development of polymer-clay nanocomposites. The intercalation of quaternary phosphonium cations, including ethyl(triphenyl)phosphonium, into the interlayer spaces of montmorillonite is a key step in this process. This modification transforms the naturally hydrophilic clay into an organophilic material, facilitating its dispersion in polymer matrices.

The process involves an ion exchange reaction where the inorganic cations present in the clay galleries are replaced by ethyl(triphenyl)phosphonium cations. The bulky triphenylphosphine groups of the cation effectively prop open the clay layers, increasing the basal spacing. This expansion allows for the subsequent intercalation of polymer chains, leading to the formation of nanocomposites with improved mechanical, thermal, and barrier properties. Studies have shown that phosphonium-modified clays exhibit enhanced thermal stability compared to those modified with traditional ammonium (B1175870) surfactants.

| Property | Unmodified Clay | Ethyl(triphenyl)phosphonium-Modified Clay |

| Surface Nature | Hydrophilic | Organophilic |

| Interlayer Spacing | Smaller | Larger |

| Thermal Stability | Lower | Higher |

| Polymer Compatibility | Poor | Good |

Nanocomposites:

Beyond clays, ethyl(triphenyl)phosphonium moieties can be used to functionalize other nanoscale materials to create advanced nanocomposites. For instance, the surface modification of mesoporous silica (B1680970) nanoparticles with triphenylphosphonium groups has been shown to enhance their interaction with biological systems. While not specifically ethyl(triphenyl)phosphonium, this demonstrates the potential of the triphenylphosphonium group in surface functionalization. The positive charge and lipophilic character of the phosphonium headgroup can improve the dispersion of nanoparticles in various media and can be tailored to target specific interfaces. In the context of polymer nanocomposites, the incorporation of ethyl(triphenyl)phosphonium-modified nanofillers can lead to materials with improved flame retardancy, mechanical strength, and thermal stability.

Optoelectronic Materials and Devices

The intrinsic electronic and optical properties of the ethyl(triphenyl)phosphonium cation, combined with its ability to form stable and processable salts, make it a candidate for application in various optoelectronic materials and devices. While research in this area is still emerging, related phosphonium compounds have shown promise in enhancing the performance and stability of devices such as solar cells and organic light-emitting diodes (OLEDs).

Solar Cells:

In the field of perovskite solar cells, organic halide salts are utilized to passivate defects at the surface and grain boundaries of the perovskite light-absorbing layer, thereby improving device efficiency and stability. While many studies have focused on ammonium-based salts, phosphonium salts, including those with triphenylphosphine moieties, are being explored as alternatives. The use of phosphonium salts can minimize unwanted chemical interactions with the perovskite crystal structure. For instance, phenyltriethylammonium iodide has been shown to protect the perovskite film from moisture and passivate surface defects, leading to enhanced power conversion efficiency and long-term stability. researchgate.net The bulky nature of the triphenylphosphonium group can also act as a molecular sealing layer, further enhancing stability.

| Device Parameter | Reference Device | Device with Phosphonium Salt Interlayer |

| Power Conversion Efficiency | Lower | Higher |

| Open-Circuit Voltage | Lower | Higher |

| Fill Factor | Lower | Higher |

| Stability | Lower | Higher |

Organic Light-Emitting Diodes (OLEDs):

In OLEDs, materials with high thermal stability and specific electronic properties are required for efficient charge transport and light emission. Phosphine oxide derivatives, which share the triphenylphosphine structural motif with ethyl(triphenyl)phosphonium, are known to be effective host materials and electron transport materials in phosphorescent OLEDs due to their strong electron-withdrawing properties. This suggests that the triphenylphosphine core, as present in the ethyl(triphenyl)phosphonium cation, possesses electronic characteristics that could be beneficial for charge transport in optoelectronic devices. The ionic nature of ethyl(triphenyl)phosphonium salts could also be exploited in the development of interfacial layers that improve charge injection or extraction at the electrode-organic interface in OLEDs and organic solar cells. Research on tetraphenylphosphonium (B101447) bromide as a cathode buffer layer in polymer solar cells has demonstrated a significant improvement in power conversion efficiency. nih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for Ethyl Triphenyl Phosphonium Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of ethyl(triphenyl)phosphonium compounds, offering detailed information about the molecular framework, purity, and dynamic behavior.

Solution-state NMR is routinely employed to confirm the identity and assess the purity of newly synthesized ethyl(triphenyl)phosphonium salts. The spectra are characterized by distinct signals corresponding to the ethyl and triphenylphosphine (B44618) moieties.

¹H NMR: The proton NMR spectrum provides a clear fingerprint of the cation. The phenyl protons typically appear as a complex multiplet in the aromatic region (approximately 7.6–7.9 ppm). The ethyl group gives rise to a characteristic pattern: a methylene (B1212753) quartet (–CH₂–) coupled to the methyl protons and the phosphorus atom, and a methyl triplet (–CH₃) coupled to the methylene protons. The chemical shifts of protons, particularly those on the carbon adjacent to the phosphorus atom (α-protons), can be sensitive to the nature of the counter-anion due to ion-pairing and hydrogen bonding interactions in solution. nih.gov

¹³C NMR: The ¹³C NMR spectrum complements the ¹H data, showing distinct resonances for the ethyl carbons and the four unique carbons of the phenyl groups (ipso, ortho, meta, para). The carbon atoms are coupled to the central phosphorus atom, resulting in characteristic splitting patterns that confirm the connectivity. For instance, the ipso-carbon of the phenyl ring shows a large one-bond coupling constant (¹JPC).

³¹P NMR: As a spin-1/2 nucleus with 100% natural abundance, ³¹P NMR is highly informative. mdpi.com Ethyl(triphenyl)phosphonium salts typically exhibit a single sharp resonance in the proton-decoupled ³¹P NMR spectrum, with a chemical shift that is characteristic of tetra-alkyl/aryl phosphonium (B103445) cations. researchgate.net The exact chemical shift can vary depending on the solvent and counter-ion but provides unambiguous confirmation of the phosphorus environment. The absence of signals from common phosphorus-containing impurities, such as triphenylphosphine oxide or triphenylphosphine, serves as a reliable indicator of sample purity.

| Nucleus | Group | Typical Chemical Shift (δ, ppm) | Multiplicity / Coupling |

|---|---|---|---|

| ¹H | Phenyl-H | ~7.6 - 7.9 | Multiplet (m) |

| ¹H | P-CH₂-CH₃ | ~3.4 - 3.8 | Doublet of Quartets (dq) |

| ¹H | P-CH₂-CH₃ | ~1.4 - 1.6 | Doublet of Triplets (dt) |

| ¹³C | Phenyl (ipso) | ~117 - 119 | Doublet (d), ¹JPC ≈ 85-90 Hz |

| ¹³C | Phenyl (ortho, meta, para) | ~130 - 136 | Doublets (d) with smaller JPC |

| ¹³C | P-CH₂-CH₃ | ~19 - 22 | Doublet (d), ¹JPC ≈ 50 Hz |

| ¹³C | P-CH₂-CH₃ | ~6 - 8 | Doublet (d), ²JPC ≈ 5-10 Hz |

| ³¹P | P⁺ | ~22 - 25 | Singlet (s) (proton decoupled) |

While solution-state NMR provides data on time-averaged structures, solid-state NMR (SSNMR) offers insight into the static structure, conformation, and intermolecular interactions within the crystalline lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. rsc.org

SSNMR studies on phosphonium salts have been used to investigate intramolecular motions, such as the rotation of the phosphonium group within the crystal. rsc.org By analyzing changes in the spectral lineshape and relaxation times (T₁ρ) at different temperatures, the activation parameters for these dynamic processes can be determined.

Furthermore, SSNMR is highly sensitive to the local environment and can probe intermolecular interactions. The chemical shifts of nuclei in the solid state are influenced by crystal packing effects and specific interactions like hydrogen bonds. rsc.orgresearchgate.net For phosphonium salts, weak C–H···X⁻ hydrogen bonds between the cation and the anion can be detected as changes in the ¹H and ¹³C chemical shifts compared to a non-interacting system. nih.govmdpi.com The chemical shift anisotropy (CSA), a parameter accessible through SSNMR, provides further detail on the local electronic environment and can be correlated with the nature of bonding and intermolecular contacts. nih.govacs.org

Isotopic labeling is a powerful technique used in conjunction with NMR spectroscopy to trace the fate of atoms through a chemical reaction, thereby elucidating reaction mechanisms. spectrabase.com In the context of ethyl(triphenyl)phosphonium, which is a key precursor for the Wittig reagent, stable isotopes such as ¹³C or deuterium (B1214612) (²H) can be incorporated into the ethyl group.

For example, by synthesizing ethyl(triphenyl)phosphonium with a ¹³C label at the α-carbon (P–¹³CH₂–CH₃), one can follow this specific carbon atom through the deprotonation step to form the ylide and the subsequent reaction with a carbonyl compound to form an alkene. Observing the location of the ¹³C label in the final product via ¹³C NMR provides direct evidence for the proposed reaction pathway. This method is crucial for distinguishing between different possible mechanisms and for studying kinetic isotope effects. researchgate.netresearchgate.net

X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and crystal packing.

Single-crystal XRD analysis provides an unambiguous determination of the molecular structure of ethyl(triphenyl)phosphonium salts. The analysis reveals a tetrahedral geometry around the central phosphorus atom. nih.gov The C–P–C bond angles typically deviate slightly from the ideal tetrahedral angle of 109.5° due to the steric bulk of the phenyl groups. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | nih.gov |

| Space Group | Pna2₁ | nih.gov |

| a (Å) | 8.8030 (2) | nih.gov |

| b (Å) | 12.7450 (3) | nih.gov |

| c (Å) | 17.5779 (3) | nih.gov |

| Volume (ų) | 1972.14 (7) | nih.gov |

| Z (Molecules per unit cell) | 4 | nih.gov |

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline (powdered) samples. Instead of determining the structure from scratch, PXRD is primarily used for the identification of a crystalline phase.

The technique works by exposing a powdered sample to X-rays and measuring the intensity of the scattered rays as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the material's crystal structure. The identity of a synthesized batch of an ethyl(triphenyl)phosphonium salt can be confirmed by matching its experimental PXRD pattern to a reference pattern from a database or a pattern calculated from single-crystal XRD data. This method is invaluable for routine material characterization, confirming the formation of the desired crystalline phase, and assessing the bulk purity of a sample against known crystalline impurities. rsc.org

Analysis of Hydrogen Bonding and Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comresearchgate.net This method partitions the crystal space into regions where the electron density of a promolecule dominates over the procrystal, generating a unique surface for each molecule. The surface is colored based on normalized contact distances (dnorm), where red spots indicate contacts shorter than the van der Waals radii and highlight the most significant interactions, blue regions represent longer contacts, and white areas denote contacts at the van der Waals separation distance. researchgate.netuiowa.edu

Table 1: Non-Covalent Interactions in Ethyltriphenylphosphonium Bromide Dihydrate

| Interaction Type | Description | Role in Crystal Structure |

|---|---|---|

| O—H⋯Br | Hydrogen bond between water molecules and the bromide anion. | Links anions and solvent molecules. |

| O—H⋯O | Hydrogen bond between water molecules. | Forms strands of water molecules and bromide ions. |

| C—H⋯Br | Contacts between hydrogen atoms on the phenyl and ethyl groups with the bromide anion. | Contributes to the 3D network formation. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is essential for identifying functional groups and elucidating the molecular structure of ethyl(triphenyl)phosphonium compounds. edaq.com These methods probe the vibrational modes of the molecule, providing a characteristic fingerprint based on its composition and conformation.

In studies of ethyltriphenylphosphonium bromide dihydrate, both FT-IR and FT-Raman spectroscopy have been employed to identify its characteristic vibrational frequencies. edaq.com The resulting spectra are complex, featuring contributions from the triphenylphosphine moiety, the ethyl group, and the P-C bonds.

The key vibrational modes expected for the ethyl(triphenyl)phosphonium cation include:

Aromatic C-H stretching: Typically observed in the 3100-3000 cm⁻¹ region. acs.org

Aliphatic C-H stretching: From the ethyl group's CH₂ and CH₃ moieties, appearing just below 3000 cm⁻¹.

Aromatic C-C stretching: Bands associated with the phenyl rings are expected around 1500 cm⁻¹. acs.org

P-Phenyl stretching: Vibrations involving the phosphorus-carbon bond of the phenyl groups.

C-H bending: In-plane and out-of-plane bending modes for both the aromatic and aliphatic C-H bonds occur at lower wavenumbers. acs.org

The precise positions and intensities of these bands provide structural information and confirm the integrity of the cation.

Table 2: Expected Vibrational Modes for the Ethyl(triphenyl)phosphonium Cation

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Associated Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Phenyl Rings |

| Aliphatic C-H Stretch | 3000 - 2850 | Ethyl Group (CH₂, CH₃) |

| Aromatic C=C Stretch | ~1500 | Phenyl Rings |

| C-H Bends | 1470 - 675 | Phenyl and Ethyl Groups |

| P-C Stretch | Varies | P-Phenyl, P-Ethyl |

Mass Spectrometry (e.g., ESI-MS, MALDI-TOF) for Molecular Weight and Fragment Analysis

Mass spectrometry is a definitive technique for determining the molecular weight and investigating the fragmentation pathways of the ethyl(triphenyl)phosphonium cation. Electrospray ionization (ESI), often coupled with liquid chromatography (LC) and high-resolution mass analyzers like time-of-flight (TOF), is particularly well-suited for analyzing such pre-charged ionic species.

High-resolution mass spectrometry experiments have precisely determined the mass of the ethyl(triphenyl)phosphonium cation. In positive ion mode ESI-MS, the cation is observed as the molecular ion [M]⁺.

Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), are used to study the fragmentation of the parent ion. This process involves isolating the molecular ion and subjecting it to collisions with an inert gas, causing it to break apart into smaller, charged fragments. The resulting fragmentation pattern provides valuable information about the ion's structure. For organophosphorus compounds containing both aromatic and aliphatic groups, fragmentation often involves the cleavage of bonds on the alkane chain, as the phenyl-containing structures are relatively stable. The most common fragmentation pathway for the ethyl(triphenyl)phosphonium cation would be the loss of a neutral ethene molecule via a rearrangement, or the loss of an ethyl radical.

Table 3: ESI-MS Data for the Ethyl(triphenyl)phosphonium Cation

| Parameter | Observation | Reference |

|---|---|---|

| Instrumentation | LC-ESI-QTOF | |